molecular formula C12H27N3 B12524354 1,5,10-Triazacyclopentadecane CAS No. 652130-88-6

1,5,10-Triazacyclopentadecane

Cat. No.: B12524354
CAS No.: 652130-88-6
M. Wt: 213.36 g/mol
InChI Key: CGQAORJOAXIFCI-UHFFFAOYSA-N
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Description

1,5,10-Triazacyclopentadecane is a macrocyclic compound that contains three nitrogen atoms within a 15-membered ring. This compound is part of a broader class of macrocyclic chelating agents, which are known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including medical imaging, catalysis, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,10-Triazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of triethylenetetramine with formaldehyde and formic acid under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the macrocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1,5,10-Triazacyclopentadecane undergoes various chemical reactions, including:

    Oxidation: The nitrogen atoms in the ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

1,5,10-Triazacyclopentadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Employed in the study of enzyme mimetics and as a scaffold for drug design.

    Medicine: Utilized in medical imaging as a chelating agent for radiolabeling.

    Industry: Applied in catalysis for various chemical reactions, including polymerization and oxidation processes.

Mechanism of Action

The mechanism of action of 1,5,10-Triazacyclopentadecane primarily involves its ability to chelate metal ions. The nitrogen atoms in the ring coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms in a 12-membered ring.

    1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms in a 9-membered ring.

    1,4,8,11-Tetraazacyclotetradecane: A macrocyclic compound with four nitrogen atoms in a 14-membered ring.

Uniqueness

1,5,10-Triazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which provide distinct chelating properties. Its larger ring size compared to 1,4,7-Triazacyclononane allows for the formation of more stable complexes with larger metal ions. Additionally, the presence of three nitrogen atoms in a 15-membered ring offers a balance between ring strain and flexibility, making it suitable for various applications in coordination chemistry and beyond.

Properties

CAS No.

652130-88-6

Molecular Formula

C12H27N3

Molecular Weight

213.36 g/mol

IUPAC Name

1,5,10-triazacyclopentadecane

InChI

InChI=1S/C12H27N3/c1-2-7-13-9-4-5-10-15-12-6-11-14-8-3-1/h13-15H,1-12H2

InChI Key

CGQAORJOAXIFCI-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCCCNCCCNCC1

Origin of Product

United States

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